molecular formula C12H6F6N2O2S B2590146 2-((3,5-bis(Trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid CAS No. 1797385-91-1

2-((3,5-bis(Trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2590146
CAS No.: 1797385-91-1
M. Wt: 356.24
InChI Key: JZIYARREMADFOM-UHFFFAOYSA-N
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Description

The compound “2-((3,5-bis(Trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a carboxylic acid group. It also has an amino group attached to a phenyl ring, which is further substituted with two trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, and the amino group could be involved in various reactions such as amide bond formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the trifluoromethyl groups could influence its lipophilicity .

Scientific Research Applications

Catalyst in Dehydrative Amidation

2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for the dehydrative amidation between carboxylic acids and amines. This catalytic process is notable for its role in α-dipeptide synthesis, highlighting the ortho-substituent of boronic acid's key role in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Novel Amino(Carboxy) Radicals

Research has led to the synthesis of monomeric (amino)(carboxy) radicals featuring carbonyl substituents with varying electron-withdrawing properties, such as the 3,5-bis(trifluoromethyl)phenyl group. These compounds exhibit significant air persistence, challenging previous assumptions about the high air sensitivity of (amino)(carboxy) radicals. This discovery opens new avenues for the application of these radicals in various chemical processes, including potential environmental and material sciences applications (Mahoney et al., 2015).

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking secondary structures of proteins, such as helices and β-sheets, through a versatile chemical synthesis route. This synthesis method is centered on cross-Claisen condensations, enabling the introduction of a wide variety of lateral chains, thus providing a flexible approach for the design and development of peptidomimetics and other biomolecular structures (Mathieu et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O2S/c13-11(14,15)5-1-6(12(16,17)18)3-7(2-5)19-10-20-8(4-23-10)9(21)22/h1-4H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIYARREMADFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC2=NC(=CS2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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